molecular formula C5H13ClN2O2 B3049976 Ornithine--hydrogen chloride (2/1) CAS No. 22834-83-9

Ornithine--hydrogen chloride (2/1)

Cat. No.: B3049976
CAS No.: 22834-83-9
M. Wt: 168.62 g/mol
InChI Key: GGTYBZJRPHEQDG-UHFFFAOYSA-N
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Description

Ornithine–hydrogen chloride (2/1) is a compound formed by the combination of ornithine, a non-proteinogenic α-amino acid, and hydrogen chloride. Ornithine plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the body . This compound is often used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ornithine can be synthesized from L-glutamate in bacteria such as Escherichia coli . The preparation of ornithine–hydrogen chloride involves the reaction of ornithine with hydrochloric acid under controlled conditions to form the hydrochloride salt.

Industrial Production Methods: Industrial production of ornithine often involves microbial fermentation using genetically engineered strains of Corynebacterium glutamicum . This method is sustainable and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ornithine–hydrogen chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Glutamate

    Reduction: Putrescine

    Substitution: Citrulline

Mechanism of Action

Ornithine–hydrogen chloride exerts its effects primarily through its role in the urea cycle. It is converted to citrulline by ornithine transcarbamylase, which then participates in the production of arginine and urea . This process helps in the detoxification of ammonia. Additionally, ornithine is metabolized to arginine, which stimulates the release of growth hormone .

Properties

CAS No.

22834-83-9

Molecular Formula

C5H13ClN2O2

Molecular Weight

168.62 g/mol

IUPAC Name

2,5-diaminopentanoic acid;hydron;chloride

InChI

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H

InChI Key

GGTYBZJRPHEQDG-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)CN.C(CC(C(=O)O)N)CN.Cl.Cl

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN.C(C[C@@H](C(=O)O)N)CN.Cl.Cl

Canonical SMILES

[H+].C(CC(C(=O)O)N)CN.[Cl-]

physical_description

White odorless crystalline powder;  [Sigma-Aldrich MSDS]

Related CAS

1069-31-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ornithine--hydrogen chloride (2/1)
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Ornithine--hydrogen chloride (2/1)
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Ornithine--hydrogen chloride (2/1)
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Ornithine--hydrogen chloride (2/1)
Reactant of Route 5
Ornithine--hydrogen chloride (2/1)
Reactant of Route 6
Ornithine--hydrogen chloride (2/1)

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